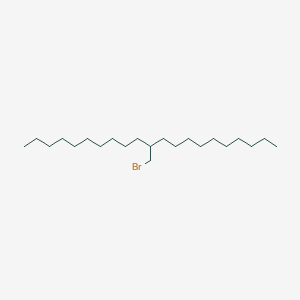

11-(Bromomethyl)henicosane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

11-(bromomethyl)henicosane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H45Br/c1-3-5-7-9-11-13-15-17-19-22(21-23)20-18-16-14-12-10-8-6-4-2/h22H,3-21H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCAGDFICOEVJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCCCCC)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H45Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Part 1: Critical Quality Attributes (CQAs) & Impurity Profiling

Technical Guide: Purity Analysis of Synthetic 11-(Bromomethyl)henicosane

Executive Summary this compound is a critical synthetic intermediate used in the manufacturing of ionizable cationic lipids, such as ALC-0315, which serve as the delivery backbone for mRNA-based lipid nanoparticles (LNPs). As a "swallowtail" lipid precursor, its structural integrity and purity directly dictate the efficacy and safety of the final drug product. Impurities in this intermediate—specifically residual alcohols, aldehydes, and elimination products (alkenes)—can lead to the formation of mRNA-lipid adducts, compromising the potency of the therapeutic payload.[1]

This guide outlines a multi-modal analytical strategy to ensure the quality of this compound, moving beyond simple purity assessments to a comprehensive impurity profiling framework.

The synthesis of this compound typically involves the bromination of 11-(hydroxymethyl)henicosane. Consequently, the impurity profile is predictable but critical.

| Impurity Class | Origin | Risk Impact | Detection Method |

| Homologs | Impure starting alkanes (C19, C23 chains) | Alters LNP pKa and packing | GC-MS |

| Residual Alcohol | Unreacted 11-(hydroxymethyl)henicosane | Competes in downstream coupling | HPLC-CAD / NMR |

| Alkenes | Thermal/Chemical elimination (HBr loss) | Non-functional lipid tail | 1H-NMR / GC-MS |

| Aldehydes | Oxidation of precursor alcohol | CRITICAL: Forms covalent adducts with mRNA | DNPH Derivatization + LC-MS |

| Inorganic Bromide | Residual brominating agent | Ionic strength variation | ICP-MS / Titration |

Part 2: Analytical Workflow & Decision Matrix

The following workflow integrates orthogonal methods to ensure no impurity goes undetected.

Figure 1: Analytical Decision Matrix for this compound release testing.

Part 3: Detailed Experimental Protocols

Method 1: Primary Purity by HPLC-CAD

Rationale: Unlike UV detection, which fails due to the lack of chromophores in alkyl bromides, Charged Aerosol Detection (CAD) provides a universal response independent of chemical structure. This method avoids the thermal degradation risks associated with high-temperature GC.

-

Instrument: UHPLC system with Charged Aerosol Detector (e.g., Thermo Corona Veo).

-

Column: C18 or Phenyl-Hexyl (e.g., Waters XBridge Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm).

-

Mobile Phase:

-

A: Methanol (with 10mM Ammonium Acetate to maintain neutral pH).

-

B: Tetrahydrofuran (THF) or Isopropanol.

-

-

Gradient:

-

0-2 min: 90% A (Equilibration)

-

2-15 min: Ramp to 100% B (Elute lipophilic bromide)

-

15-20 min: Hold 100% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temp: 40°C.

-

Interpretation: The bromide product will elute as the major peak. The precursor alcohol is more polar and will elute earlier. Integration of peak areas provides % purity.

Method 2: Structural Identity by 1H-NMR

Rationale: NMR is the definitive method to distinguish the product from the starting alcohol and elimination by-products (alkenes).

-

Solvent: CDCl₃ (Deuterated Chloroform).

-

Key Chemical Shifts (δ ppm):

-

3.40 – 3.50 ppm (Doublet, 2H): Characteristic signal of the -CH₂-Br protons.

-

3.60 – 3.70 ppm (Doublet, 2H): Signal of the residual -CH₂-OH (Starting Material).

-

5.30 – 5.50 ppm (Multiplet): Signal of vinyl protons (Alkene impurity from elimination).

-

0.88 ppm (Triplet): Terminal methyl groups (Reference).

-

-

Protocol: Dissolve ~10 mg of sample in 0.6 mL CDCl₃. Acquire 16-32 scans.

-

Acceptance Criteria: Presence of doublet at ~3.45 ppm. Absence of signals at 3.65 ppm (Alcohol) and 5.4 ppm (Alkene).

Method 3: Trace Aldehyde Analysis (Critical for LNP Safety)

Rationale: Aldehyde impurities in lipid precursors can react with mRNA amines to form adducts, rendering the vaccine inactive. Standard HPLC/GC may miss trace aldehydes.

-

Derivatization: Reaction with 2,4-Dinitrophenylhydrazine (DNPH).[1]

-

Protocol:

-

Dissolve 50 mg of sample in Acetonitrile/THF.

-

Add excess DNPH solution (acidified). Incubate at 40°C for 1 hour.

-

Analyze via LC-MS/MS (MRM mode) monitoring the hydrazone derivative.

-

-

Limit: < 50 ppm (0.005%).

Part 4: Scientific Causality & Troubleshooting

-

Why HPLC-CAD over GC-FID? While this compound can be analyzed by GC, long-chain alkyl halides are prone to thermal dehydrohalogenation (elimination of HBr) inside the hot injection port (>250°C). This creates "ghost" alkene peaks that are artifacts of the analysis, not the sample. HPLC-CAD runs at low temperatures, preserving the native species.

-

Why Phenyl-Hexyl Columns? Long alkyl chains (C21) can fold or aggregate in pure C18 environments. Phenyl-hexyl phases provide pi-pi interactions that can offer better selectivity for the polarizable bromine atom against the hydrocarbon background.

References

-

Metze, S., et al. (2023). Purity is Paramount: Assessing N-Oxide Impurities in Lipids Used in Lipid Nanoparticle Delivery Systems. Drug Development & Delivery. Link

-

Kinsey, C., et al. (2024). Monitoring stability indicating impurities and aldehyde content in lipid nanoparticle raw material and formulated drugs. Journal of Chromatography A. Link

-

Packer, M., et al. (2021). A Novel Mechanism for the Loss of mRNA Activity in Lipid Nanoparticle Delivery Systems. Nature Communications. Link

-

SCIEX Technical Note. (2023). Quantification and impurity analysis of ALC-0315 from LNPs in plasma using the ZenoTOF 7600 system. Link

Sources

Thermochemical properties of 11-(Bromomethyl)henicosane

An In-depth Technical Guide to the Thermochemical Properties of 11-(Bromomethyl)henicosane

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the core thermochemical properties of this compound (CAS No. 1473452-21-9).[1] Given the absence of published experimental data for this specific long-chain bromoalkane, this document serves as a roadmap for researchers, scientists, and drug development professionals. It outlines a multi-faceted approach, integrating high-level computational chemistry with established experimental methodologies. The guide details the causality behind protocol choices, providing step-by-step procedures for bomb calorimetry, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to elucidate properties such as enthalpy of formation, heat capacity, and thermal stability. The objective is to equip scientific professionals with the necessary theoretical and practical knowledge to thoroughly characterize this compound, ensuring data integrity and supporting its application in advanced material and pharmaceutical development.

Introduction and Strategic Overview

This compound is a functionalized long-chain hydrocarbon. Its structure, comprising a 21-carbon backbone (heneicosane) with a bromomethyl substituent, suggests potential applications as a synthetic intermediate in fields requiring tailored lipophilicity and a reactive functional group, such as in organic electronics or as a precursor for specialized surfactants.[2] The thermochemical properties of such a molecule are paramount for predicting its behavior under various process conditions, ensuring the stability of final formulations, and modeling its environmental fate.

Key thermochemical parameters include:

-

Standard Enthalpy of Formation (ΔfH°): The net energy change upon forming one mole of the compound from its constituent elements in their standard states. This fundamental value underpins all other thermodynamic calculations.

-

Heat Capacity (Cp): The amount of heat required to raise the temperature of the substance by a specific amount, crucial for thermal management in chemical processes.

-

Thermal Stability and Decomposition Pathways: The temperature range in which the compound is stable and the mechanisms by which it decomposes. For a bromoalkane, this involves understanding the potential for hazardous byproducts like hydrogen bromide (HBr).[3][4]

This guide presents a logical, two-pronged strategy for characterizing this compound:

-

Predictive Analysis: Utilizing computational chemistry to establish theoretical values and guide experimental design.

-

Empirical Validation: Employing state-of-the-art experimental techniques to obtain robust, real-world data.

Molecular Structure and Physicochemical Context

The structure of this compound is defined by a C22 saturated hydrocarbon chain with a bromine atom attached to a methyl group at the C11 position.

The long alkyl chains confer significant van der Waals forces, suggesting a solid state at room temperature, similar to the parent n-heneicosane which has a melting point of approximately 40.5 °C.[6] The C-Br bond introduces polarity, which will slightly increase intermolecular forces compared to the parent alkane but is unlikely to impart significant water solubility.

Table 1: Physicochemical Properties of n-Heneicosane (for Baseline Comparison)

| Property | Value | Source |

| Molar Mass | 296.58 g/mol | [6] |

| Melting Point | 40.5 °C (313.6 K) | [6] |

| Boiling Point | 356.1 °C (629.25 K) | [6] |

| Density | 0.7919 g/mL | [6] |

| Enthalpy of Vaporization (ΔvapH) | ~93.7 - 110 kJ/mol | [5] |

These values for the parent alkane serve as an essential baseline for interpreting the experimental results for its brominated derivative.

Part I: Computational Prediction of Thermochemical Properties

Before undertaking resource-intensive experimental work, a computational approach provides invaluable estimations. High-level quantum mechanical calculations can predict thermochemical properties with increasing accuracy.[8][9][10] The workflow is grounded in calculating the total electronic energy of the molecule, from which thermodynamic data can be derived.

Rationale for Computational Approach

-

Guidance: Theoretical values for enthalpy of formation and bond dissociation energies help validate experimental results and can reveal potential sources of error.

-

Efficiency: It is faster and less costly than initial experimental screening.

-

Insight: Provides information on molecular geometry, vibrational frequencies, and electronic structure that is not directly accessible through the thermochemical experiments described later.

Recommended Computational Workflow

A robust method like the G4 theory or similar composite methods is recommended for high accuracy. The general workflow is as follows:

-

Structure Optimization: The 3D geometry of this compound is optimized to find its lowest energy conformation.

-

Vibrational Frequency Calculation: Performed on the optimized structure to confirm it is a true minimum (no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy.

-

Single-Point Energy Calculation: A high-level energy calculation is performed on the optimized geometry to achieve high accuracy.

-

Atomization Energy Calculation: The enthalpy of formation is determined by calculating the total atomization energy (TAE) and combining it with the well-known experimental enthalpies of formation of the constituent atoms (C, H, Br).

Caption: Computational workflow for predicting the enthalpy of formation.

Part II: Experimental Determination of Thermochemical Properties

Experimental validation is the cornerstone of scientific integrity. The following sections detail the primary experimental techniques required for a comprehensive thermochemical analysis.

Enthalpy of Combustion (ΔcH°) and Formation (ΔfH°) via Bomb Calorimetry

The standard enthalpy of formation of an organic compound is most accurately determined indirectly by first measuring its enthalpy of combustion.[11] This is achieved using a bomb calorimeter, an instrument designed to measure the heat released during a complete combustion reaction under constant volume conditions.[12]

Causality Behind Experimental Choice: Bomb calorimetry is the gold standard for combustion enthalpies because it ensures complete combustion in a pure oxygen environment and contains the reaction, allowing for precise measurement of the heat transferred to a surrounding water bath.[12][13]

Self-Validating Protocol: The protocol's trustworthiness is ensured by calibrating the calorimeter's heat capacity (Ccal) with a substance of a known enthalpy of combustion, typically benzoic acid.

Step-by-Step Protocol:

-

Calibration:

-

Accurately weigh (~1 g) a pellet of standard benzoic acid and place it in the crucible.

-

Attach a fuse wire of known length and mass.

-

Seal the bomb, pressurize it with pure oxygen (~30 atm), and place it in the calorimeter bucket containing a known mass of water.

-

Ignite the sample and record the temperature change (ΔT) of the water.

-

Calculate Ccal using the known energy of combustion of benzoic acid and the fuse wire. Repeat for consistency.

-

-

Sample Measurement:

-

Replace the benzoic acid with a precisely weighed pellet (~0.8 g) of this compound.

-

Repeat the combustion procedure, recording the new ΔT.

-

-

Data Analysis (Hess's Law):

-

The combustion reaction is: C22H45Br(s) + (131/4) O2(g) → 22 CO2(g) + (45/2) H2O(l) + HBr(aq)

-

Calculate the total heat released (q_total) using q_total = Ccal * ΔT.

-

Correct for the heat released by the fuse wire.

-

Calculate the molar enthalpy of combustion (ΔcH°).

-

Apply Hess's Law to find the enthalpy of formation: ΔfH°[C22H45Br] = [22 * ΔfH°(CO2) + 22.5 * ΔfH°(H2O) + ΔfH°(HBr)] - ΔcH°[C22H45Br] (Using well-established standard ΔfH° values for CO2, H2O, and HBr).

-

Caption: Experimental and analytical workflow for enthalpy of formation.

Heat Capacity (Cp) and Phase Transitions via Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[14][15] It is the preferred method for determining heat capacity and the enthalpies of phase transitions (e.g., melting).

Causality Behind Experimental Choice: DSC is highly sensitive, requires only a small amount of sample (a few milligrams), and can provide a wealth of information—heat capacity, melting point, and enthalpy of fusion—in a single experiment.

Step-by-Step Protocol:

-

Instrument Setup:

-

Calibrate the instrument for temperature and enthalpy using certified standards (e.g., indium).

-

-

Baseline Run:

-

Place empty, hermetically sealed aluminum pans in both the sample and reference holders.

-

Run the desired temperature program (e.g., from 0 °C to 200 °C at 10 °C/min) to obtain a baseline curve.

-

-

Sapphire Run (for Cp):

-

Place a sapphire standard of known mass in the sample pan and run the same temperature program. Sapphire has a well-characterized heat capacity.

-

-

Sample Run:

-

Replace the sapphire with a precisely weighed sample of this compound and repeat the temperature program.

-

-

Data Analysis:

-

Heat Capacity (Cp): Cp is calculated by comparing the heat flow signal of the sample to that of the sapphire standard at a given temperature, after subtracting the baseline.

-

Melting Point (Tm) and Enthalpy of Fusion (ΔfusH): The thermogram will show an endothermic peak corresponding to melting. The onset temperature of this peak is the melting point, and the integrated area of the peak is the enthalpy of fusion.

-

Thermal Stability and Decomposition via Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[16][17][18] This is essential for determining the upper-temperature limit of the compound's stability and for studying its decomposition kinetics.

Causality Behind Experimental Choice: TGA directly measures mass loss, providing unambiguous data on when decomposition begins. Coupling TGA with an Evolved Gas Analyzer (EGA), such as a Mass Spectrometer (MS) or Fourier-Transform Infrared Spectrometer (FTIR), allows for the identification of the gaseous decomposition products, which is critical for elucidating the reaction mechanism.[19] For a bromoalkane, this confirms whether HBr is the initial product, as is often the case.[20]

Step-by-Step Protocol:

-

Instrument Setup:

-

Perform weight and temperature calibrations as per instrument standards.

-

-

Sample Preparation:

-

Place a small, accurately weighed amount of the sample (5-10 mg) into the TGA pan.

-

-

Experimental Run:

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically inert, like nitrogen, to study pyrolysis).

-

The exhaust gas from the TGA furnace is simultaneously fed into the MS or FTIR for analysis.

-

-

Data Analysis:

-

The TGA curve (mass vs. temperature) will show a step-like drop where decomposition occurs. The onset temperature of this drop is a measure of thermal stability.

-

The EGA data (ion currents from MS or absorbance spectra from FTIR) is analyzed to identify the chemical species being evolved at each stage of mass loss.

-

Caption: Schematic of a coupled TGA-EGA experimental setup.

Data Synthesis and Summary

The final step is to consolidate the predicted and experimental data into a coherent picture. The computational results provide a theoretical backbone, while the experimental data provides the definitive, real-world values. Discrepancies between the two should be analyzed to understand the limitations of the computational model or potential complexities in the experimental system.

Table 2: Summary of Thermochemical Properties of this compound

| Property | Predicted Value (Computational) | Experimental Value | Method |

| Enthalpy of Formation, ΔfH° (kJ/mol) | To be calculated | To be measured | Bomb Calorimetry / Hess's Law |

| Heat Capacity, Cp (J/mol·K) | To be calculated | To be measured | Differential Scanning Calorimetry |

| Melting Point, Tm (°C) | N/A | To be measured | Differential Scanning Calorimetry |

| Enthalpy of Fusion, ΔfusH (kJ/mol) | N/A | To be measured | Differential Scanning Calorimetry |

| Decomposition Onset, Td (°C) | N/A | To be measured | Thermogravimetric Analysis |

| Primary Decomposition Products | Predicted (e.g., HBr) | To be identified | TGA-EGA (MS/FTIR) |

Conclusion

A thorough understanding of the thermochemical properties of this compound is essential for its safe and effective application. Due to the current lack of published data, a systematic investigation is required. This guide proposes a rigorous, integrated strategy combining computational prediction with definitive experimental measurement. By following the detailed protocols for bomb calorimetry, DSC, and TGA-EGA, researchers can generate the high-quality, reliable data needed to advance their work in drug development, material science, and other fields where this molecule holds promise. This structured approach ensures not only accuracy but also a deep, mechanistic understanding of the compound's thermal behavior.

References

-

Journal of the Chemical Society B: Physical Organic. (n.d.). The kinetics of the gas-phase thermal decomposition of bromodifluoromethane. RSC Publishing. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Heneicosane. NIST WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Heneicosane. Retrieved from [Link]

-

Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of Hazardous Materials, 296, 1-16. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Heneicosane. PubChem. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). A Deep Dive into 11-(bromomethyl)tricosane: Synthesis, Applications, and Market Trends. Retrieved from [Link]

-

Stec, A. A., & Hull, T. R. (2011). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Fire and Materials, 35(3), 129-141. Retrieved from [Link]

-

Dinsdale, A. T. (1997). Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL. National Physical Laboratory Report CMMT(A) 75. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 5.5: Calorimetry. Retrieved from [Link]

-

Save My Exams. (n.d.). Producing Halogenoalkanes. Retrieved from [Link]

-

Simões, J. A. M., & Minas da Piedade, M. E. (2008). Formation Enthalpies of C3 and C4 Brominated Hydrocarbons: Bringing Together Classical Thermodynamics, Modern Mass Spectrometry, and High-Level Ab Initio Calculations. The Journal of Physical Chemistry A, 112(47), 12266-12275. Retrieved from [Link]

-

ResearchGate. (2015). Computational Study on Thermochemical Properties for Perhalogenated Methanols (CX3OH) (X = F, Cl, Br). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Heneicosane, 11-decyl-. PubChem. Retrieved from [Link]

-

Bross, D. H., et al. (2019). Active Thermochemical Tables: Enthalpies of Formation of Bromo- and Iodo-Methanes, Ethenes and Ethynes. OSTI.gov. Retrieved from [Link]

-

IUPAC. (2009). Experimental techniques for the determination of thermophysical properties to enhance chemical processes. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016). Calorimetry Problems, Thermochemistry Practice, Specific Heat Capacity, Enthalpy Fusion, Chemistry. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Halogenation of Alkanes. Retrieved from [Link]

-

Journal of the Chemical Society B: Physical Organic. (n.d.). Kinetics and mechanism of the thermal decomposition of 1-bromo-2-chloroethane. RSC Publishing. Retrieved from [Link]

-

Academia.edu. (2015). Computational Study on Thermochemical Properties for Perhalogenated Methanols (CX3OH) (X = F, Cl, Br). Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of n-heneicosane.

-

Student Academic Success. (n.d.). Using calorimeters for accurate heat measurement. Retrieved from [Link]

-

Western Oregon University. (n.d.). CH105: Chapter 7 - Alkanes and Halogenated Hydrocarbons. Retrieved from [Link]

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

-

Scientific Group Thermodata Europe. (n.d.). Thermochemistry methods. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Heneicosane, 11-decyl-. NIST WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Thermal decomposition of 2-bromopropene, and 2-chloropropene. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Enthalpy data patterns. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Distinguishing between halogenated alkanes containing the same halogen based on the reaction kinetic parameter using negative ion mobility spectrometry at atmospheric pressure. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 1: Thermochemistry (Experiment). Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 9.2.1: Physical Properties of Haloalkanes. Retrieved from [Link]

-

ACS Publications. (n.d.). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Retrieved from [Link]

-

The Chemistry Teacher. (2018). Standard Enthalpy Of Formation - Thermodynamics (Part 17). YouTube. Retrieved from [Link]

-

Rojas Lab. (2024). Mastering Organic Synthesis: Multi-Step Reactions & Retrosynthetic Analysis Explained!. YouTube. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Experimental methods for determining enthalpy changes. Retrieved from [Link]

- Google Patents. (n.d.). Low temperature halogenation of alkanes.

-

ScienceDirect. (n.d.). Chapter 5: Calorimetry and Thermal Analysis. Retrieved from [Link]

-

Scholars' Mine. (n.d.). A graphical method of estimating heat capacities of hydrocarbons. Retrieved from [Link]

-

CK-12 Foundation. (n.d.). Physical Properties of Haloalkanes and Haloarenes. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound N-Heneicosane (FDB004728). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). CCCBDB List of species with enthalpy of formation at 0 K. Retrieved from [Link]

-

Chemguide. (n.d.). An introduction to halogenoalkanes (haloalkanes). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Heneicosane, 11-decyl-. NIST WebBook. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016). Organic Chemistry Synthesis Reactions - Examples and Practice Problems - Retrosynthesis. YouTube. Retrieved from [https://www.youtube.com/watch?v=pG_N-y3-N Yoo]([Link] Yoo)

-

National Center for Biotechnology Information. (n.d.). N-Heneicosane-D44. PubChem. Retrieved from [Link]

-

PSE Community.org. (2021). Heat Capacities and Enthalpies of Normal Alkanes in an Ideal Gas State. Retrieved from [Link]

Sources

- 1. 1473452-21-9|this compound|BLD Pharm [bldpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. The kinetics of the gas-phase thermal decomposition of bromodifluoromethane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. Kinetics and mechanism of the thermal decomposition of 1-bromo-2-chloroethane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. Heneicosane [webbook.nist.gov]

- 6. Heneicosane - Wikipedia [en.wikipedia.org]

- 7. Heneicosane | C21H44 | CID 12403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. osti.gov [osti.gov]

- 10. (PDF) Computational Study on Thermochemical Properties for Perhalogenated Methanols (CX3OH) (X = F, Cl, Br) [academia.edu]

- 11. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]

- 12. monash.edu [monash.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]

- 15. pubs.acs.org [pubs.acs.org]

- 16. tainstruments.com [tainstruments.com]

- 17. sgte.net [sgte.net]

- 18. books.rsc.org [books.rsc.org]

- 19. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]

- 20. Research Portal [researchportal.murdoch.edu.au]

A Technical Guide to Investigating the Potential Biological Activity of 11-(Bromomethyl)henicosane

Abstract

11-(Bromomethyl)henicosane is a long-chain branched alkyl halide whose biological activities remain largely unexplored. Structurally, it comprises a 21-carbon aliphatic chain (henicosane) which confers significant lipophilicity, and a reactive bromomethyl group, suggesting potential as a biological alkylating agent. This technical guide outlines a comprehensive, hypothesis-driven framework for the systematic investigation of its biological potential. We synthesize established principles of medicinal chemistry and cell biology to propose a multi-pronged research program, detailing the causality behind experimental choices. This document provides researchers, scientists, and drug development professionals with detailed protocols for synthesis, formulation, and a tiered screening cascade—from initial cytotoxicity and antimicrobial assays to mechanistic studies—to thoroughly characterize the bioactivity profile of this novel chemical entity.

Introduction and Rationale

The intersection of high lipophilicity and chemical reactivity in a single molecule presents a compelling, albeit challenging, opportunity for drug discovery. Long-chain aliphatic molecules often interact with cellular membranes, while alkylating agents are a cornerstone of chemotherapy, known for their ability to form covalent bonds with biological nucleophiles like DNA and proteins.[1][2]

This compound possesses both these features. Its C21 backbone is structurally similar to endogenous fatty acids and membrane lipids, suggesting a predisposition for accumulation within the lipid bilayer of cells and organelles. This partitioning could serve to localize the reactive bromomethyl moiety in close proximity to membrane-associated proteins or other critical cellular components. The bromomethyl group itself is a potential alkylating functional group, capable of reacting with nucleophilic residues (e.g., cysteine, histidine, lysine) on proteins or the nitrogen atoms of DNA bases.[1] This dual nature forms the basis of our central hypothesis:

Central Hypothesis: this compound will exhibit biological activity primarily through two synergistic mechanisms: (1) partitioning into and disrupting cellular membranes due to its long aliphatic chain, and (2) covalent modification of membrane-associated or intracellular biomolecules via its alkylating bromomethyl group.

This guide provides a logical and technically detailed roadmap to test this hypothesis, starting from fundamental characterization and moving toward targeted biological assays.

Physicochemical Characterization and Formulation Strategy

A thorough understanding of the molecule's properties is paramount for designing meaningful biological experiments.

Predicted Physicochemical Properties

Due to its long alkyl chain, this compound is predicted to be a highly lipophilic, waxy solid with extremely low aqueous solubility. Its LogP (partition coefficient) is expected to be significantly high, likely exceeding the optimal range of 1-3 for many orally absorbed drugs, suggesting poor bioavailability if not formulated appropriately.[3]

| Property | Predicted Value/Characteristic | Implication for Biological Testing |

| Molecular Formula | C22H45Br | --- |

| Molecular Weight | 389.5 g/mol | --- |

| Appearance | White to off-white waxy solid | Requires solubilization for in vitro assays |

| Aqueous Solubility | Very Low / Insoluble | Standard aqueous buffers are unsuitable |

| LogP (Predicted) | > 8.0 | High membrane partitioning, potential for non-specific effects |

| Reactivity | Potential SN2 alkylating agent | Covalent modification of proteins and/or DNA |

Formulation for In Vitro Assays

The primary technical challenge is the delivery of this lipophilic compound to cells in an aqueous culture medium. Standard solvents like DMSO must be used with caution, as high concentrations can induce artifacts. A structured approach to formulation is critical.

Recommended Formulation Protocol:

-

Primary Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

-

Solubilizing Agent Screening: For working solutions, direct dilution in media will cause precipitation. Therefore, the use of a carrier or emulsifying agent is necessary. Screen the following options:

-

Bovine Serum Albumin (BSA): Prepare a 10% (w/v) BSA solution in phosphate-buffered saline (PBS). Add the DMSO stock of the compound to the BSA solution while vortexing to create a complex. BSA can help solubilize lipophilic molecules.

-

Tween® 80 or Cremophor® EL: These are non-ionic surfactants used in drug formulation. Prepare intermediate dilutions of the DMSO stock in a solution containing 1-5% of the surfactant before final dilution in cell culture media.

-

-

Vehicle Control: It is imperative that all experiments include a vehicle control group. This group should be treated with the exact same concentration of DMSO and/or surfactant (e.g., BSA, Tween® 80) as the highest concentration of this compound used in the experiment. This accounts for any biological effects of the formulation agents themselves.

-

In Vitro Lipolysis: For more advanced studies mimicking in vivo digestion, in vitro lipolysis testing can predict how the compound might behave in the gastrointestinal tract.[4]

Proposed Biological Screening Cascade

We propose a tiered approach to efficiently screen for biological activity, starting with broad assessments and progressing to more specific, mechanism-based assays.

Caption: Proposed experimental workflow for characterizing this compound.

Tier 1: Foundational Activity Screening

The initial goal is to determine if the molecule has any overt biological effect at achievable concentrations.

3.1.1. Cytotoxicity Assessment

-

Rationale: The dual mechanisms of membrane disruption and alkylation are both likely to lead to cell death.[5][6] Assessing general cytotoxicity is the most fundamental first step. We recommend using two assays that measure different aspects of cell health.

-

Protocol 1: Lactate Dehydrogenase (LDH) Release Assay

-

Principle: Measures the release of the cytosolic enzyme LDH into the culture medium, an indicator of compromised plasma membrane integrity.

-

Cell Lines: Use at least two cell lines, one cancerous (e.g., HeLa, A549) and one non-cancerous (e.g., HEK293, MRC-5), to screen for any cancer-specific effects.

-

Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate formulated vehicle. c. Include three controls: Untreated cells (negative), vehicle-treated cells, and lysis buffer-treated cells (positive control for 100% LDH release). d. Expose cells to the compound for 24 hours. e. Collect the supernatant and measure LDH activity using a commercially available colorimetric kit according to the manufacturer's instructions.

-

Data Analysis: Calculate percentage cytotoxicity relative to the positive control. Plot a dose-response curve to determine the EC50 value.

-

-

Protocol 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Principle: Measures mitochondrial reductase activity, an indicator of overall metabolic health.

-

Procedure: Follow the same cell seeding and treatment protocol as the LDH assay. After 24 hours, add MTT reagent to the wells, incubate for 2-4 hours, then solubilize the formazan crystals and measure absorbance.

-

Data Analysis: Calculate percentage cell viability relative to the vehicle control.

-

Causality: A significant drop in viability in the MTT assay coupled with high LDH release suggests cell death via necrosis or membrane damage. A drop in MTT signal without significant LDH release might point towards an apoptotic mechanism or direct mitochondrial inhibition.

-

3.1.2. Antimicrobial Screening

-

Rationale: The parent alkane, heneicosane, has shown some antimicrobial activity.[7] Furthermore, molecules that disrupt membranes can be effective antimicrobial agents.[8]

-

Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Organisms: Screen against a panel of representative Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal (e.g., Candida albicans) pathogens.

-

Procedure: a. In a 96-well plate, perform a two-fold serial dilution of this compound in appropriate microbial growth broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi). The formulation may need to be adapted using Tween® 80 to maintain solubility. b. Inoculate each well with a standardized suspension of the microorganism. c. Include a positive control (microbes + broth), negative control (broth only), and vehicle control. d. Incubate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Data Analysis: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

-

Tier 2: Mechanistic Investigations

If Tier 1 assays show positive results, the next step is to probe the hypothesized mechanisms of action.

3.2.1. Assessing Membrane Disruption

-

Rationale: The long lipophilic chain is expected to intercalate into and disrupt lipid bilayers.[9][10]

-

Protocol: Hemolysis Assay

-

Principle: Uses red blood cells (RBCs) as a simple, non-nucleated model for plasma membrane integrity. Disruption of the RBC membrane releases hemoglobin, which can be quantified spectrophotometrically.

-

Procedure: a. Obtain fresh whole blood and prepare a 2% (v/v) suspension of washed RBCs in PBS. b. Add serial dilutions of this compound to the RBC suspension. c. Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis). d. Incubate for 1 hour at 37°C. e. Centrifuge the tubes to pellet intact RBCs. f. Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.

-

Data Analysis: Calculate the percentage of hemolysis relative to the positive control. A dose-dependent increase in hemolysis strongly supports a membrane-disrupting mechanism.[11]

-

3.2.2. Assessing Alkylation Potential

-

Rationale: The bromomethyl group is a classic electrophile that can react with biological nucleophiles.[12][13]

-

Protocol: 4-(p-Nitrobenzyl)pyridine (NBP) Reactivity Assay

-

Principle: NBP is a colorimetric probe that acts as a surrogate nucleophile. Its reaction with an alkylating agent produces a colored adduct under alkaline conditions, allowing for the quantification of alkylating activity.[13]

-

Procedure: a. Incubate this compound with NBP in a suitable solvent (e.g., acetone). b. After a set time, add an alkaline solution (e.g., triethylamine) to develop the color. c. Measure the absorbance at the appropriate wavelength (approx. 540-560 nm). d. Use a known alkylating agent like methyl methanesulfonate (MMS) as a positive control.

-

Data Analysis: A higher absorbance indicates greater reactivity of the compound with the NBP nucleophile, confirming its alkylating potential.

-

Advanced Cellular Pathway Analysis

If the compound is cytotoxic and shows evidence of membrane disruption or alkylation, further investigation into the specific cell death pathway is warranted.

Caption: Hypothesized signaling pathways for this compound.

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (PI positive). This will clarify the mode of cell death suggested by the Tier 1 assays.

-

Reactive Oxygen Species (ROS) Measurement: Alkylating agents can induce oxidative stress.[5] Cellular ROS levels can be measured using fluorescent probes like DCFDA-AM via flow cytometry or fluorescence microscopy.

Conclusion and Future Directions

This guide presents a logical, multi-tiered strategy for the initial characterization of this compound. The proposed experiments are designed to systematically test the central hypothesis that its biological activity stems from a combination of membrane disruption and alkylation. Positive results, particularly any observed selectivity for cancer cells or microbial pathogens, would warrant further investigation. Future studies could include identifying the specific protein or DNA targets of alkylation through proteomics or adduct-specific antibodies, and evaluating the compound's efficacy in more complex 3D cell culture models or in vivo animal studies, contingent on formulation development for in vivo administration.[14]

References

- Reviewing the Pharmacology of Alkylating Agents. (2022). Simmons University.

-

Alkylating agent | Cancer Treatment, DNA Damage & Mutagenesis. Britannica. Available at: [Link]

- Chemical constituents, antioxidant, and antimicrobial activity of Allium chinense G. Don.SpringerLink.

-

Lipophilic salts of poorly soluble compounds to enable high-dose lipidic SEDDS formulations in drug discovery. PubMed. Available at: [Link]

-

Determining the Effects of Lipophillic Drugs on Membrane Structure by Solid-State NMR Spectroscopy– The Case of the Antioxidant Curcumin. NIH. Available at: [Link]

-

Genotoxicity profiles of common alkyl halides and esters with alkylating activity. ResearchGate. Available at: [Link]

-

Genotoxicity profiles of common alkyl halides and esters with alkylating activity. PubMed. Available at: [Link]

-

Membrane-Disrupting Molecules as Therapeutic Agents: A Cautionary Note. JACS Au. Available at: [Link]

-

Alkylating Agents. Oncohema Key. Available at: [Link]

-

Heneicosane—A novel microbicidal bioactive alkane identified from Plumbago zeylanica L. ResearchGate. Available at: [Link]

-

Lipid-based formulations for oral delivery of lipophilic drugs. SciSpace. Available at: [Link]

-

Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. ACS Omega. Available at: [Link]

-

Why would a lipophilic molecule ever leave the cell membrane? Reddit. Available at: [Link]

-

Alkyl Halides Group - information sheet. Canada.ca. Available at: [Link]

-

Synthesis and Biological Evaluation of 14-(Aminoalkyl-aminomethyl)aromathecins as Topoisomerase I Inhibitors: Investigating the Hypothesis of Shared Structure-Activity Relationships. NIH. Available at: [Link]

-

Alkyl chain modulated cytotoxicity and antioxidant activity of bioinspired amphiphilic selenolanes. NIH. Available at: [Link]

-

Disruption of biological membranes by hydrophobic molecules: a way to inhibit bacterial growth. Frontiers. Available at: [Link]

-

In vitro–in vivo correlations for lipophilic, poorly water-soluble drugs. ResearchGate. Available at: [Link]

-

Alkylating Agents - Holland-Frei Cancer Medicine. NCBI Bookshelf. Available at: [Link]

-

Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy. ACS Publications. Available at: [Link]

-

Improving the Cellular Selectivity of a Membrane-Disrupting Antimicrobial Agent by Monomer Control and by Taming. MDPI. Available at: [Link]

-

Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. YouTube. Available at: [Link]

-

Alkylating Agents. ResearchGate. Available at: [Link]

Sources

- 1. nursingcecentral.com [nursingcecentral.com]

- 2. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scispace.com [scispace.com]

- 5. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 6. Alkyl chain modulated cytotoxicity and antioxidant activity of bioinspired amphiphilic selenolanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Disruption of biological membranes by hydrophobic molecules: a way to inhibit bacterial growth [frontiersin.org]

- 9. Determining the Effects of Lipophillic Drugs on Membrane Structure by Solid-State NMR Spectroscopy– The Case of the Antioxidant Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Genotoxicity profiles of common alkyl halides and esters with alkylating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lipophilic salts of poorly soluble compounds to enable high-dose lipidic SEDDS formulations in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions Using 11-(Bromomethyl)henicosane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Long-Chain Electrophile

In the realm of organic synthesis, the strategic functionalization of long aliphatic chains is a cornerstone for the development of novel materials and therapeutic agents. 11-(Bromomethyl)henicosane, a 22-carbon long-chain primary alkyl bromide, represents a valuable and versatile building block for this purpose. Its lipophilic henicosane backbone, coupled with a reactive bromomethyl group, makes it an ideal substrate for introducing a wide array of functional groups via nucleophilic substitution reactions.

The long alkyl chain imparts unique physicochemical properties, such as hydrophobicity and the ability to self-assemble, which are highly sought after in fields like drug delivery, materials science, and the formulation of surfactants and liquid crystals.[1][2] This guide provides a comprehensive overview of the principles and detailed protocols for utilizing this compound in nucleophilic substitution reactions, enabling researchers to harness its full synthetic potential.

Mechanistic Insight: The SN2 Pathway with this compound

The reactivity of this compound is predominantly governed by the bimolecular nucleophilic substitution (SN2) mechanism.[3] This is a consequence of the primary nature of the alkyl halide, where the carbon atom bonded to the bromine is only attached to one other carbon atom. This structural feature minimizes steric hindrance, allowing for the effective approach of a nucleophile.[4]

The SN2 reaction is a concerted, single-step process where the incoming nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the bromide ion).[3] This "backside attack" leads to an inversion of stereochemistry at the carbon center, although for the achiral this compound, this is not a stereochemical consideration. The rate of the SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile.[4]

Several factors influence the efficiency of SN2 reactions with this compound:

-

Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates.

-

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are ideal for SN2 reactions as they solvate the cation of the nucleophilic salt but not the anion, thus increasing the nucleophilicity of the anion.[5]

-

Leaving Group: Bromide is an excellent leaving group, making the substitution reaction favorable.

-

Temperature: Increasing the temperature generally increases the reaction rate.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution of this compound with common classes of nucleophiles.

Protocol 1: Synthesis of Primary Amines via Gabriel Synthesis

The Gabriel synthesis is a robust method for the preparation of primary amines from primary alkyl halides, avoiding the over-alkylation often seen with direct amination.[5][6][7]

Reaction Scheme:

-

Potassium Phthalimide + this compound → N-(11-Henicosanylmethyl)phthalimide

-

N-(11-Henicosanylmethyl)phthalimide + Hydrazine → 11-(Aminomethyl)henicosane + Phthalhydrazide

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| This compound | 389.50 | 1.0 | 389.5 mg |

| Potassium Phthalimide | 185.22 | 1.2 | 222.3 mg |

| Anhydrous Dimethylformamide (DMF) | 73.09 | - | 10 mL |

| Hydrazine Monohydrate (64%) | 50.06 | 10 | ~0.5 mL |

| Ethanol | 46.07 | - | 20 mL |

| Diethyl Ether | 74.12 | - | As needed |

| Hydrochloric Acid (1 M) | 36.46 | - | As needed |

| Sodium Hydroxide (1 M) | 40.00 | - | As needed |

Procedure:

-

Alkylation:

-

To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (389.5 mg, 1.0 mmol) and potassium phthalimide (222.3 mg, 1.2 mmol).

-

Add 10 mL of anhydrous DMF to the flask.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[8]

-

After completion, cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water.

-

Collect the precipitated N-(11-henicosanylmethyl)phthalimide by vacuum filtration and wash with cold water. Dry the solid product.

-

-

Hydrolysis (Ing-Manske Procedure):

-

Transfer the dried N-(11-henicosanylmethyl)phthalimide to a 100 mL round-bottom flask.

-

Add 20 mL of ethanol and hydrazine monohydrate (~0.5 mL, 10 mmol).

-

Reflux the mixture for 2-4 hours, during which a white precipitate of phthalhydrazide will form.

-

Cool the mixture to room temperature and add 20 mL of 1 M HCl.

-

Filter the mixture to remove the phthalhydrazide precipitate.

-

Wash the filtrate with diethyl ether to remove any unreacted starting material.

-

Basify the aqueous layer with 1 M NaOH until a pH of >10 is reached.

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the primary amine, 11-(aminomethyl)henicosane.

-

Purification and Characterization: The crude amine can be purified by column chromatography on silica gel or by recrystallization.[8][9] The product should be characterized by 1H NMR, 13C NMR, and FT-IR spectroscopy.[10][11]

Protocol 2: Synthesis of Thioethers

The reaction of this compound with a thiol in the presence of a base provides a straightforward route to long-chain thioethers.

Reaction Scheme: R-SH + this compound + Base → R-S-CH₂(C₂₀H₄₁)

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| This compound | 389.50 | 1.0 | 389.5 mg |

| Thiol (e.g., 1-Dodecanethiol) | 202.40 | 1.1 | 222.6 mg (0.26 mL) |

| Sodium Hydroxide | 40.00 | 1.2 | 48 mg |

| Ethanol | 46.07 | - | 15 mL |

| Dichloromethane | 84.93 | - | As needed |

| Brine | - | - | As needed |

Procedure:

-

In a 50 mL round-bottom flask, dissolve the thiol (1.1 mmol) and sodium hydroxide (48 mg, 1.2 mmol) in 15 mL of ethanol.

-

Stir the mixture at room temperature for 15 minutes to form the sodium thiolate.

-

Add a solution of this compound (389.5 mg, 1.0 mmol) in 5 mL of ethanol to the flask.

-

Heat the reaction mixture to reflux (around 78 °C) and stir for 4-6 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between dichloromethane (30 mL) and water (30 mL).

-

Separate the organic layer, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Purification and Characterization: The crude thioether can be purified by column chromatography on silica gel.[8] Characterization should be performed using 1H NMR, 13C NMR, and FT-IR spectroscopy.[10][11]

Protocol 3: Synthesis of Esters

Esterification can be achieved by reacting this compound with a carboxylate salt. The carboxylate can be pre-formed or generated in situ.[12]

Reaction Scheme: R-COOH + Base + this compound → R-COO-CH₂(C₂₀H₄₁)

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| This compound | 389.50 | 1.0 | 389.5 mg |

| Carboxylic Acid (e.g., Benzoic Acid) | 122.12 | 1.2 | 146.5 mg |

| Potassium Carbonate (anhydrous) | 138.21 | 1.5 | 207.3 mg |

| Anhydrous Dimethylformamide (DMF) | 73.09 | - | 10 mL |

| Ethyl Acetate | 88.11 | - | As needed |

| Water | 18.02 | - | As needed |

Procedure:

-

To a 50 mL round-bottom flask, add the carboxylic acid (1.2 mmol), potassium carbonate (207.3 mg, 1.5 mmol), and 10 mL of anhydrous DMF.

-

Stir the mixture at room temperature for 30 minutes.

-

Add this compound (389.5 mg, 1.0 mmol) to the flask.

-

Heat the reaction mixture to 60-70 °C and stir for 8-16 hours. Monitor the reaction by TLC.

-

After completion, cool the mixture and pour it into 50 mL of water.

-

Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with water (2 x 20 mL) and brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification and Characterization: Purify the crude ester by column chromatography on silica gel.[8] Characterize the final product using 1H NMR, 13C NMR, and FT-IR spectroscopy.[10][11]

Applications in Research and Drug Development

The functionalized long-chain molecules synthesized from this compound have a wide range of potential applications:

-

Drug Delivery: The long alkyl chain can be incorporated into liposomes, nanoparticles, or polymer-drug conjugates to enhance drug loading, improve stability, and facilitate transport across biological membranes.[13] The self-assembly properties of these amphiphilic molecules are key to forming these delivery vehicles.[1]

-

Surfactants and Antimicrobials: Quaternary ammonium salts derived from long-chain amines exhibit excellent surfactant properties and potent antimicrobial activity.[14] The long lipophilic tail is crucial for disrupting bacterial cell membranes.

-

Liquid Crystals: Long-chain alkanes are fundamental components in the design of liquid crystalline materials.[15] By attaching a mesogenic (liquid crystal-forming) group to the henicosane backbone, novel liquid crystals with specific thermal and optical properties can be synthesized for use in displays and sensors.

-

Materials Science: Functionalized henicosane derivatives can be used to modify surfaces, creating hydrophobic coatings or self-assembled monolayers with tailored properties.[2]

Troubleshooting and Safety Considerations

-

Low Yields: If yields are low, consider increasing the reaction time or temperature, using a stronger base (for thiols and carboxylic acids), or ensuring all reagents and solvents are anhydrous.

-

Side Reactions: For reactions with basic nucleophiles, elimination (E2) can be a competing reaction, although it is generally less favored for primary alkyl halides. Using a less hindered base and lower temperatures can minimize this.

-

Safety: this compound is an alkylating agent and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

-

NROChemistry. Gabriel Synthesis: Mechanism & Examples. [Link]

-

Wikipedia. Gabriel synthesis. [Link]

-

Chemistry LibreTexts. Gabriel Synthesis. [Link]

-

Chem Help ASAP. SN2 reaction of alkyl halides. [Link]

- Google Patents.

-

WebAssign. SN2 Reactions of Alkyl Halides. [Link]

-

Chemistry LibreTexts. Synthesis of Amines. [Link]

-

Chem Help ASAP. SN2 reaction of alkyl halides. [Link]

-

Master Organic Chemistry. SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). [Link]

-

National Center for Biotechnology Information. Synthesis, physiochemical property and antimicrobial activity of novel quaternary ammonium salts. [Link]

-

Royal Society of Chemistry. Microwave-Assisted Synthesis of Asymmetric Disulfides. [Link]

-

National Center for Biotechnology Information. Self-assembly of long chain alkanes and their derivatives on graphite. [Link]

-

National Center for Biotechnology Information. Heneicosane | C21H44 | CID 12403. [Link]

-

Master Organic Chemistry. SN2 Reaction of Acetylide Ions with Alkyl Halides. [Link]

-

Master Organic Chemistry. Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]

-

Master Organic Chemistry. The Gabriel Synthesis. [Link]

-

ResearchGate. FT-IR and NMR Spectroscopic Investigation and Hybrid Computational DFT/HF Analysis on the Molecular Structure of NSPD. [Link]

-

ResearchGate. Esterification of Carboxylic Acids with Alkyl Halides Using Electroreduction. [Link]

-

YouTube. Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. [Link]

-

MDPI. Design, Synthesis, Antibacterial, and Antitumor Activity of Linear Polyisocyanide Quaternary Ammonium Salts with Different Structures and Chain Lengths. [Link]

-

International Journal of Drug Development & Research. Laboratory Techniques of Purification and Isolation. [Link]

-

Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-X-Ray%2C-Das-Saha/0150917242130e463a8a07157617b7132145b5e7]([Link]

-

ResearchGate. Self-assembly of long chain alkanes and their derivatives on graphite. [Link]

-

ResearchGate. "One-Pot" Two-Step Synthesis of Aryl Sulfur Compounds by Photoinduced Reactions of Thiourea Anion with Aryl Halides. [Link]

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

-

ResearchGate. Synthesis of long-chain alkyl and alkenyl bromides. [Link]

-

ResearchGate. The design, synthesis, and antibacterial activity of ferrocene-based long-chain quaternary ammonium salts. [Link]

-

PubMed. Supramolecular assemblies of alkane functionalized polyethylene glycol copolymers for drug delivery. [Link]

-

PubMed. Purification and some properties of alcohol oxidase from alkane-grown Candida tropicalis. [Link]

-

Jack Westin. Carboxylic Acids Important Reactions - Carboxylic Acids - MCAT Content. [Link]

-

Royal Society of Chemistry. Chapter 2: Synthetic Methods for Alkyl Amines. [Link]

-

Chemistry LibreTexts. Thiols and Sulfides. [Link]

-

ResearchGate. Substitution Effects on the Liquid Crystalline Properties of Thermotropic Liquid Crystals Containing Schiff Base Chalcone Linkages. [Link]

-

YouTube. Quaternary Ammonium Salts: Chemistry, Properties, and Cutting-Edge Applications. [Link]

-

YouTube. 08.08 Esterification of Carboxylic Acids. [Link]

-

Pearson+. Thiols can be prepared from the reaction of thiourea with an alky... | Study Prep. [Link]

-

National Center for Biotechnology Information. Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. [Link]

-

ResearchGate. Preparations of Universal, Functionalized Long-Chain Alkylthiol Linkers for Self-assembled Monolayers. [Link]

-

Lirias. Inverse gas chromatography study of n-alkane and 1-alkene adsorption on pure-silica LTA (ITQ-29) and. [Link]

-

ResearchGate. Functionalized Carbon Nanomaterials in Drug Delivery: Emergent Perspectives from Application. [Link]

-

ACS Publications. “One-Pot” Two-Step Synthesis of Aryl Sulfur Compounds by Photoinduced Reactions of Thiourea Anion with Aryl Halides. [Link]

-

Atmospheric Chemistry and Physics. Functional group analysis by H NMR/chemical derivatization for the characterization of organic aerosol from the SMOCC field campaign. [Link]

-

ACS Publications. Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]

-

PubMed. Simple and convenient synthesis of esters from carboxylic acids and alkyl halides using tetrabutylammonium fluoride. [Link]

-

PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Purification of Organic Compounds: from Crude Product to Purity. [Link]

-

TIJER. Liquid Crystals in Nano Formulations Pave the Way for Advanced Drug Delivery Systems. [Link]

-

MDPI. Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay. [Link]

-

Queen's University Belfast. Lyotropic liquid crystals for parenteral drug delivery. [Link]

-

ResearchGate. FT-IR, UV–visible, and NMR Spectral Analyses, Molecular Structure, and Properties of Nevadensin Revealed by Density Functional Theory and Molecular Docking. [Link]

-

Dr. Robert Shengkui Hu, Investor | Advisor | Consultant. Maximizing lyotropic liquid crystal formation for stable and pleasant cosmetic formulations. [Link]

Sources

- 1. Self-assembly of long chain alkanes and their derivatives on graphite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. ijddr.in [ijddr.in]

- 10. researchgate.net [researchgate.net]

- 11. Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Supramolecular assemblies of alkane functionalized polyethylene glycol copolymers for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, physiochemical property and antimicrobial activity of novel quaternary ammonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Protocol for the functionalization of surfaces with 11-(Bromomethyl)henicosane

Executive Summary & Molecular Architecture

This guide details the protocol for functionalizing surfaces with 11-(Bromomethyl)henicosane . Unlike standard linear alkyl silanes (e.g., OTS) that form crystalline, densely packed monolayers, this compound features a "swallow-tail" or "Y-shaped" architecture. The reactive bromomethyl group is located at the geometric center of the C21 alkyl chain.

Why use this molecule?

-

Steric Disordering: The mid-chain attachment point forces the two decyl "arms" to splay, preventing the formation of rigid crystalline domains. This creates a permanently "liquid-disordered" hydrophobic interface, essential for studies involving protein adsorption resistance, lubrication, and biomimetic fluid membranes.

-

Reactivity: The primary alkyl bromide (bromomethyl group) serves as an excellent electrophile for SN2 reactions, specifically with amine-terminated surfaces.

Mechanistic Pathway

The protocol relies on a two-step "Graft-to" approach:

-

Priming: Functionalization of the substrate (SiO2 or Au) with a primary amine monolayer (e.g., APTES or Cysteamine).

-

Tethering: Nucleophilic attack by the surface amine on the bromomethyl group of the lipid, displacing the bromide ion and forming a secondary amine linkage.

Experimental Workflow Visualization

The following diagram outlines the critical path for the functionalization process, highlighting the decision nodes for quality control.

Figure 1: Operational workflow for the covalent attachment of this compound. Note the critical QC checkpoint after amine priming.

Materials & Equipment

Reagents

| Reagent | Grade/Purity | Function |

| This compound | >95% (HPLC) | Target Ligand |

| APTES (3-Aminopropyltriethoxysilane) | 99% | Amine Linker (for SiO2) |

| Anhydrous DMF (Dimethylformamide) | 99.8%, <50ppm H2O | Reaction Solvent |

| Potassium Carbonate (K2CO3) | Anhydrous, Powder | Base (Proton Scavenger) |

| Toluene | Anhydrous | Silanization Solvent |

| Ethanol / Dichloromethane | HPLC Grade | Washing Solvents |

Equipment

-

Spin coater or Dip-coating vessel (PTFE).

-

Inert atmosphere glovebox or Schlenk line (Argon/Nitrogen).

-

Ellipsometer (or contact angle goniometer).

-

Ultrasonic bath.

Detailed Protocol

Phase 1: Substrate Activation & Amine Priming (The Anchor)

Objective: Create a dense, reactive monolayer of primary amines.

-

Cleaning (SiO2 Wafers):

-

Immerse wafers in freshly prepared Piranha solution (3:1 H2SO4:H2O2) for 20 minutes. Caution: Highly Exothermic/Corrosive.

-

Rinse copiously with Milli-Q water (18.2 MΩ).

-

Dry under a stream of N2.

-

-

Silanization (APTES Deposition):

-

Prepare a 1% (v/v) solution of APTES in anhydrous Toluene.

-

Immerse the clean wafers immediately into the solution.

-

Incubate for 1 hour at room temperature under N2 atmosphere. Note: Longer times lead to polymerization and rough surfaces.

-

Rinse: Sonicate in pure toluene (2x 5 min), then ethanol (2x 5 min) to remove unbound silanes.

-

Cure: Bake at 110°C for 30 minutes to crosslink the siloxane network.

-

Phase 2: Covalent Grafting (The Functionalization)

Objective: React the surface amines with this compound via SN2 substitution.

-

Reaction Mixture Preparation:

-

In a Schlenk flask, dissolve This compound (10 mM final concentration) in anhydrous DMF.

-

Add K2CO3 (2 equivalents relative to the lipid). The base is critical to neutralize the HBr generated and drive the equilibrium forward [1].

-

-

Incubation:

-

Submerge the amine-functionalized wafers into the reaction mixture.

-

Heat to 60°C for 12–24 hours with gentle stirring.

-

Scientific Rationale: The bromomethyl group is sterically hindered compared to a terminal bromide. Elevated temperature and a polar aprotic solvent (DMF) are required to overcome the activation energy barrier for the SN2 attack [2].

-

-

Washing (Critical Step):

-

Remove wafers and rinse with warm DMF to remove physisorbed lipids.

-

Sonicate in Dichloromethane (DCM) for 10 minutes.

-

Rinse with Ethanol and dry under N2.

-

Chemical Mechanism Diagram

The following diagram illustrates the molecular transformation at the surface interface.

Figure 2: Reaction scheme showing the nucleophilic attack of the surface amine on the bromomethyl electrophile.

Quality Control & Characterization

Data validation is required to distinguish between successful covalent grafting and mere physisorption.

| Technique | Parameter | Expected Result (Success) | Interpretation |

| Contact Angle (Water) | Static Angle ( | 102° ± 3° | A jump from ~50° (APTES) to >100° confirms the presence of the hydrophobic alkyl canopy. |

| Ellipsometry | Thickness ( | +12–15 Å (increase over APTES) | The "Y-shape" prevents full vertical extension (unlike linear C21 which would be ~25 Å). The lower thickness indicates the disordered/tilted packing [3]. |

| XPS | N1s Binding Energy | Shift: 399.5 eV | Conversion of primary amine (-NH2) to secondary amine (-NH-R) often results in a binding energy shift and broadening. |

| XPS | Br3d Signal | Absent / Trace | High Br signal indicates unreacted physisorbed lipid (wash failure). Successful reaction releases Br. |

Troubleshooting Guide

Problem: Low Contact Angle (< 90°)

-

Root Cause:[1] Incomplete coverage or "islanding" of the lipid.

-

Solution: The SN2 reaction is slow due to the mid-chain branching. Increase reaction time to 48 hours or increase temperature to 75°C. Ensure the APTES layer was not "cured" too long (which buries amines).

Problem: Haze or Particulates on Surface

-

Root Cause:[1] Polymerization of APTES or K2CO3 residues.

-

Solution: Ensure APTES deposition is done in anhydrous conditions. For the lipid step, perform a final wash with 1% Acetic Acid in Ethanol to dissolve salt residues, followed by pure Ethanol.

Problem: High Bromine Signal in XPS

-

Root Cause:[1] Physisorbed reagent.

-

Solution: The branched lipid interacts strongly with the surface via Van der Waals forces. Use hot Toluene or Chloroform for the post-reaction wash.

References

-

Smith, P. A. S. "The Preparation of Amines by Reductive Alkylation." Organic Reactions, Wiley, 2011.

-

Gawande, M. B., et al. "A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature." Catalysis Communications, 2007.[1]

-

Fainerman, V. B., et al. "Adsorption of alkyltrimethylammonium bromides at water/alkane interfaces."[2] Langmuir, 2013.[2] (Provides context on adsorption thermodynamics of alkyl bromides).

-

Love, J. C., et al. "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews, 2005. (Foundational text for SAM characterization).

-

Pasternack, R. M., et al. "Covalent Attachment of Alkyl Functionality to 50 nm Silicon Nanowires." Journal of the American Chemical Society, 2009.

Sources

Technical Application Note: Derivatization & GC-MS Analysis of 11-(Bromomethyl)henicosane

Part 1: Executive Summary & Scientific Rationale

The Analytical Challenge

11-(Bromomethyl)henicosane is a high-molecular-weight branched alkyl halide used as a hydrophobic building block in the synthesis of organic semiconductors and specialty surfactants. Its analysis via Gas Chromatography (GC) presents two distinct physicochemical challenges:

-

Thermal Instability: Primary alkyl halides attached to high-molecular-weight chains are prone to dehydrohalogenation (elimination of HBr) inside hot GC injection ports (temperatures >250°C), leading to the formation of alkene artifacts (11-methylenehenicosane).

-

Low Volatility: With a carbon count of C22 and a heavy bromine atom, the boiling point exceeds 380°C, requiring high-temperature columns that accelerate thermal degradation.

The Solution: Silver-Mediated Methanolysis

To ensure quantitative accuracy and structural integrity, this protocol utilizes a nucleophilic substitution derivatization . We convert the thermally labile bromomethyl group into a stable methoxymethyl ether using Silver(I) Oxide (

Advantages of this Derivatization:

-

Thermal Stability: The C-O bond is significantly more stable than the C-Br bond at GC operating temperatures.

-

Volatility Enhancement: The replacement of Bromine (79.9 amu) with a Methoxy group (31.0 amu) reduces molecular weight and removes the polarizability of the halogen, improving peak shape and lowering elution temperature.

-

Mass Spectral Tagging: The methoxy group provides a distinct fragmentation pattern (alpha-cleavage) for unambiguous identification.

Part 2: Reaction Mechanism & Workflow

The derivatization proceeds via a Silver(I)-promoted

Visual Workflow (DOT Diagram)

Figure 1: Reaction pathway for the conversion of the alkyl bromide to the methyl ether derivative.

Part 3: Detailed Experimental Protocol

Reagents & Equipment

-

Analyte Standard: this compound (>95% purity).

-

Derivatization Reagent: Silver(I) Oxide (

), reagent grade, powder. -

Solvent: Methanol (anhydrous, LC-MS grade).

-

Co-Solvent: Dichloromethane (DCM) or Toluene (to solubilize the lipid chain).

-

Internal Standard (IS): Eicosane (

) or 1-Bromoeicosane. -

Filtration: 0.2 µm PTFE syringe filters.

Step-by-Step Procedure

Step A: Sample Preparation[1]

-

Weigh 10.0 mg of this compound into a 4 mL amber glass vial.

-

Add 1.0 mL of Dichloromethane (DCM) to fully dissolve the waxy solid.

-

Add 2.0 mL of Anhydrous Methanol. Note: The mixture may become slightly cloudy; this is acceptable.

Step B: The Derivatization Reaction

-

Add 50 mg of Silver(I) Oxide (

) to the vial. -

Cap tightly with a PTFE-lined cap.

-

Sonicate for 15 minutes to disperse the silver oxide.

-

Incubate on a heating block at 50°C for 60 minutes with constant stirring (magnetic stir bar).

-

Visual Check: The black

powder will slowly convert to a yellowish/grey precipitate (AgBr).

-

Step C: Work-up & Isolation

-

Cool the vial to room temperature.

-

Centrifuge at 3000 RPM for 5 minutes to pellet the solids.

-

Filter the supernatant through a 0.2 µm PTFE filter into a clean GC autosampler vial.

-

(Optional) Evaporate to dryness under Nitrogen and reconstitute in pure Hexane if the GC column is methanol-sensitive, though most bonded phases tolerate methanol.

Part 4: Instrumental Analysis (GC-MS)

System Suitability Parameters

To ensure the derivatization was successful, the method must distinguish between the derivative and any residual underivatized bromide or elimination product (alkene).

| Parameter | Setting / Specification |

| Instrument | GC-MS (Single Quadrupole or Triple Quad) |

| Column | DB-5HT or ZB-5HT (5% Phenyl-arylene), 30m x 0.25mm x 0.10µm |

| Inlet Temp | 280°C (Splitless mode) |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |

| Oven Program | 100°C (1 min) → 20°C/min → 320°C (hold 10 min) |

| Transfer Line | 320°C |

| Ion Source | EI (70 eV), 230°C |

| Mass Range | 40 – 500 m/z |

Data Interpretation & Expected Fragments

The derivative, 11-(Methoxymethyl)henicosane , will display a unique fragmentation pattern compared to the bromide.

| Compound | Key Fragment Ions (m/z) | Mechanistic Origin |

| Derivative (Ether) | 45 ( | Base peak; characteristic of methoxy-methyl ethers. |

| M-31 ( | Loss of methoxy group. | |

| M+ (Molecular Ion) | Weak intensity, but visible (approx. 340 m/z). | |

| Underivatized (Bromide) | 135, 137 | Characteristic alkyl bromide fragments (isotopic pattern). |

| M-79/81 ( | Loss of bromine (dominant in bromides). |

Part 5: Quality Assurance & Troubleshooting

System Suitability Test (SST)

Before running unknown samples, inject a mixture of the Underivatized Standard and the Derivatized Standard .

-

Pass Criteria: Resolution (

) > 1.5 between the Alkene artifact (if present), the Methyl Ether (Derivative), and the Bromide (Source). -

Efficiency Check: The peak area of the Derivative should be >98% of the total area, indicating complete conversion.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield of Ether | Incomplete reaction due to steric hindrance. | Increase reaction time to 2 hours or use Silver Triflate (AgOTf) as a more reactive promoter. |

| Presence of Alkene | Thermal elimination in the injector (if underivatized) or basic elimination during reaction. | Lower Inlet Temp to 250°C. Ensure |

| Column Bleed | High temperature required for C22 elution. | Use "HT" (High Temp) designated columns (e.g., DB-5HT) rated to 400°C. |

Part 6: References

-